molecular formula C25H38O2 B608279 6H-Dibenzo(b,d)pyran, 3-(1,1-dimethylhexyl)-6a,7,8,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-, (6aR,10aR)- CAS No. 832111-99-6

6H-Dibenzo(b,d)pyran, 3-(1,1-dimethylhexyl)-6a,7,8,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-, (6aR,10aR)-

Cat. No.: B608279
CAS No.: 832111-99-6
M. Wt: 370.6 g/mol
InChI Key: PUBXDTLETUTKIJ-WOJBJXKFSA-N
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Description

JWH-229 is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was developed by Professor John William Huffman and his team as part of their research into the endocannabinoid system and cannabinoid receptors. JWH-229 is known for its high selectivity towards the cannabinoid receptor type-2 (CB2) over the cannabinoid receptor type-1 (CB1), making it a valuable compound for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-229 involves the condensation of 5-(1,1-dimethylhexyl)resorcinol with (1S,4R)-4-isopropenyl-1-methyl-2-cyclohexenol under acidic conditions to form a tetrahydrocannabinol derivative. The phenolic hydroxyl group of this derivative is then alkylated using iodomethane in the presence of sodium hydroxide to produce the target methyl ether .

Industrial Production Methods

While specific industrial production methods for JWH-229 are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

JWH-229 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenated reagents such as iodomethane or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, carboxylated, and substituted derivatives of JWH-229. These derivatives can have different pharmacological properties and binding affinities towards cannabinoid receptors.

Scientific Research Applications

JWH-229 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of synthetic cannabinoids and their interactions with cannabinoid receptors.

    Biology: Helps in understanding the role of CB2 receptors in various physiological processes, including immune response and inflammation.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases.

    Industry: Used in the development of new synthetic cannabinoids with improved selectivity and potency for CB2 receptors.

Mechanism of Action

JWH-229 exerts its effects by binding to cannabinoid receptors, primarily the CB2 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB2 receptors is associated with anti-inflammatory and immunomodulatory effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

Similar Compounds

    JWH-018: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors but less selectivity for CB2.

    JWH-122: Similar to JWH-018 but with a higher selectivity for CB2 receptors.

    JWH-210: Known for its high potency and selectivity towards CB2 receptors.

Uniqueness of JWH-229

JWH-229 is unique due to its high selectivity for the CB2 receptor over the CB1 receptor, with a selectivity ratio of approximately 174:1. This makes it particularly valuable for research focused on CB2 receptor-mediated effects without the psychoactive effects associated with CB1 receptor activation .

Properties

CAS No.

832111-99-6

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methylheptan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene

InChI

InChI=1S/C25H38O2/c1-8-9-10-13-24(3,4)18-15-21(26-7)23-19-14-17(2)11-12-20(19)25(5,6)27-22(23)16-18/h14-16,19-20H,8-13H2,1-7H3/t19-,20-/m1/s1

InChI Key

PUBXDTLETUTKIJ-WOJBJXKFSA-N

SMILES

CC1=C[C@@]2([H])C3=C(OC)C=C(C(C)(C)CCCCC)C=C3OC(C)(C)[C@]2([H])CC1

Isomeric SMILES

CCCCCC(C)(C)C1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC

Canonical SMILES

CCCCCC(C)(C)C1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JWH-229;  JWH 229;  JWH229

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Dibenzo(b,d)pyran, 3-(1,1-dimethylhexyl)-6a,7,8,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-, (6aR,10aR)-
Reactant of Route 2
6H-Dibenzo(b,d)pyran, 3-(1,1-dimethylhexyl)-6a,7,8,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-, (6aR,10aR)-
Reactant of Route 3
Reactant of Route 3
6H-Dibenzo(b,d)pyran, 3-(1,1-dimethylhexyl)-6a,7,8,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-, (6aR,10aR)-
Reactant of Route 4
6H-Dibenzo(b,d)pyran, 3-(1,1-dimethylhexyl)-6a,7,8,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-, (6aR,10aR)-
Reactant of Route 5
6H-Dibenzo(b,d)pyran, 3-(1,1-dimethylhexyl)-6a,7,8,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-, (6aR,10aR)-
Reactant of Route 6
Reactant of Route 6
6H-Dibenzo(b,d)pyran, 3-(1,1-dimethylhexyl)-6a,7,8,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-, (6aR,10aR)-

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